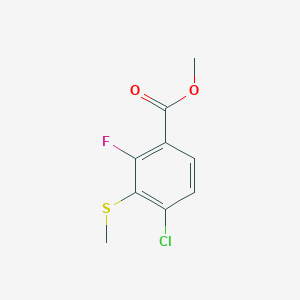

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-chloro-2-fluoro-3-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2S/c1-13-9(12)5-3-4-6(10)8(14-2)7(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGJPYWMJUMODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: Structural Deconstruction and Synthetic Methodologies

Abstract Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (CAS: 159329-14-3) is a highly specialized, poly-substituted aromatic building block. Characterized by its dense array of heteroatoms and halogens, this intermediate is frequently deployed in the discovery and development of advanced agrochemicals and small-molecule pharmaceuticals. This technical guide provides an in-depth analysis of its structural logic, physicochemical properties, and the precise synthetic methodologies required for its preparation, grounded in the principles of Directed ortho-Metalation (DoM).

Structural Logic and Substituent Effects

The architecture of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is not arbitrary; it is a meticulously designed scaffold where each substituent plays a critical role in both the molecule's final biological efficacy and its synthetic accessibility. The central benzene ring is fully substituted at positions 1 through 4, creating a sterically and electronically demanding environment.

-

C1 (Carbomethoxy Group): Acts as a primary anchoring point for further derivatization (e.g., saponification to the free acid or amidation) and exerts a strong electron-withdrawing (-I, -M) effect.

-

C2 (Fluoro Group): Provides metabolic stability in biological systems while serving as a powerful Directed Metalation Group (DMG) during synthesis due to its electronegativity and lone pairs .

-

C3 (Methylthio Group): Introduces lipophilicity and serves as a potential site for selective oxidation to sulfoxides or sulfones, tuning the molecule's solubility and target binding affinity.

-

C4 (Chloro Group): Acts as a steric shield for the C3 position and provides an inductive electron-withdrawing effect that synergizes with the C2 fluorine to highly acidify the C3 proton in the precursor molecule.

Logical relationship and electronic effects of substituents on the benzene core.

Quantitative Physicochemical Profile

To facilitate downstream formulation and analytical tracking, the foundational quantitative data for this intermediate is summarized below .

| Parameter | Value / Description |

| Chemical Name | Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate |

| CAS Registry Number | 159329-14-3 |

| Corresponding Acid CAS | 159329-16-5 |

| Molecular Formula | C9H8ClFO2S |

| Molecular Weight | 234.67 g/mol |

| Exact Mass | 233.9918 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (O, O, F, S) |

| Rotatable Bonds | 3 |

Synthetic Methodology: The DoM Strategy

The synthesis of this dense tetrasubstituted ring relies on the regioselective functionalization of 4-chloro-2-fluorobenzoic acid. Traditional Electrophilic Aromatic Substitution (EAS) is ineffective here due to the deactivated nature of the ring and poor regiocontrol. Instead, the protocol leverages Directed ortho-Metalation (DoM), a technique pioneered by Victor Snieckus, to force functionalization exclusively at the C3 position .

Mechanistic Causality

The choice of Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is not arbitrary.

-

Regioselectivity: The proton at C3 is flanked by the highly electronegative fluorine and chlorine atoms. Their combined inductive (-I) effects make the C3 proton the most acidic on the ring. Furthermore, the fluorine atom coordinates the lithium cation, directing the bulky LDA base precisely to C3.

-

Temperature Control: Operating at -78 °C is mandatory. At higher temperatures, the lithiated intermediate can undergo elimination of LiF to form a highly reactive benzyne intermediate, or the LDA can act as a nucleophile, leading to undesired SNAr byproducts.

Step-by-step synthetic workflow from 4-chloro-2-fluorobenzoic acid to the final ester.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate In-Process Controls (IPCs) that create a self-validating feedback loop for the chemist.

Protocol A: Synthesis of 4-Chloro-2-fluoro-3-(methylthio)benzoic acid

Reference standard for the resulting intermediate: CAS 159329-16-5.

-

Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add 4-chloro-2-fluorobenzoic acid (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Metalation: Add freshly prepared Lithium diisopropylamide (LDA, 2.1 eq) dropwise via syringe pump over 30 minutes. Causality note: 1.0 eq is consumed immediately to deprotonate the carboxylic acid; the remaining 1.1 eq performs the DoM at C3.

-

IPC (Self-Validation Step): After stirring for 2 hours at -78 °C, withdraw a 0.1 mL aliquot and quench it into D2O. Analyze the crude aliquot via LC-MS or 1H-NMR. Proceed to the next step only if >95% deuterium incorporation is observed at the C3 position, validating successful lithiation.

-

Electrophilic Quench: Add dimethyl disulfide (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Workup: Quench the reaction with 1M HCl until pH ~2. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo. Purify via recrystallization (toluene/heptane) to yield the pure acid.

Protocol B: Esterification to Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

-

Preparation: Dissolve the 4-chloro-2-fluoro-3-(methylthio)benzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) (0.3 M).

-

Activation: Add anhydrous Potassium Carbonate (K2CO3, 1.5 eq). Stir for 10 minutes to form the carboxylate salt.

-

Methylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

-

IPC (Self-Validation Step): Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1, UV visualization) every hour. The reaction is self-validating when the highly polar baseline spot (free acid) completely converts to the high-Rf spot (ester).

-

Workup: Dilute the mixture with cold distilled water to precipitate the product, or extract with EtOAc. If extracting, wash the organic layer vigorously with brine (4x) to remove all residual DMF. Dry over Na2SO4, filter, and concentrate to yield the final product.

Analytical Characterization

Verification of the final structural formula requires precise analytical profiling. Below are the expected NMR parameters used to validate the regiochemistry of the substitution.

| Analytical Method | Expected Signals & Multiplicities | Structural Assignment |

| 1H NMR (400 MHz, CDCl3) | δ 7.78 (dd, J = 8.6, 6.8 Hz, 1H) | Ar-H6: Deshielded by the ortho-ester; coupled to H5 and long-range coupled to F. |

| δ 7.32 (dd, J = 8.6, 1.2 Hz, 1H) | Ar-H5: Ortho to Cl; coupled to H6. | |

| δ 3.95 (s, 3H) | -COOCH3: Carbomethoxy protons. | |

| δ 2.45 (s, 3H) | -SCH3: Methylthio protons. | |

| LC-MS (ESI+) | m/z 235.0 [M+H]+ | Confirms exact mass (Isotope pattern must show ~3:1 ratio for 35Cl/37Cl). |

References

An In-depth Technical Guide to Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: A Comparative Analysis and Predictive Assessment

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide focuses on Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate, a compound with a unique substitution pattern on the benzene ring that suggests potential for a range of applications, particularly in drug discovery. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document adopts a first-principles approach, leveraging a comparative analysis of structurally related analogues to provide a predictive assessment of its physicochemical properties, spectroscopic signatures, and potential reactivity. This guide is structured to provide not just data, but a deeper understanding of the interplay of substituent effects, thereby empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Core Physicochemical Properties: A Comparative Overview

The unique arrangement of electron-withdrawing (chloro, fluoro, methyl ester) and electron-donating (methylthio) groups on the aromatic ring of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate dictates its fundamental properties. To infer these properties, a comparative analysis with its isomers and related compounds is presented below.

Caption: A generalized synthetic workflow for the preparation of the target compound.

Causality in Experimental Choices:

-

Esterification First: Converting the carboxylic acid to a methyl ester early in the synthesis can protect the acidic proton and prevent unwanted side reactions during subsequent electrophilic aromatic substitution steps. The use of thionyl chloride followed by methanol is a common and effective method for this transformation. [1]* Directing Effects of Substituents: The order of introduction of the substituents is crucial. The existing groups on the ring will direct the position of the incoming electrophile. For instance, in a Friedel-Crafts type reaction, the directing effects of the substituents would need to be carefully considered to achieve the desired substitution pattern. [2]* Nucleophilic Aromatic Substitution: Alternatively, a nucleophilic aromatic substitution (SNAAr) approach could be employed, where a leaving group (like a nitro group or a halogen) is displaced by the methylthiolate nucleophile. The presence of electron-withdrawing groups ortho and para to the leaving group would activate the ring towards this type of reaction.

Potential Applications in Drug Discovery: An Outlook

Halogenated and sulfur-containing aromatic compounds are prevalent in pharmaceuticals. [1]The unique combination of substituents in Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate suggests several potential areas of application:

-

Enzyme Inhibition: The molecule could act as a scaffold for the design of enzyme inhibitors, where the different substituents can be modified to optimize binding to a target active site.

-

Antimicrobial Agents: Many chlorinated and sulfur-containing compounds exhibit antimicrobial activity. [3]* Oncology: The benzenesulfonyl group, which has some structural similarity to the benzoate core, is found in compounds with pro-apoptotic activity against cancer cells. [4]

Generalized Experimental Protocols

The following are generalized protocols that would be a starting point for the synthesis and characterization of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate.

General Esterification Protocol

-

To a solution of the corresponding benzoic acid derivative in an anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent (e.g., methanol) and stir at room temperature for 1-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester, which can be purified by column chromatography.

General Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. [5]* Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Conclusion

While direct experimental data on Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate remains scarce, a systematic and comparative analysis of its structural analogues provides a robust framework for predicting its properties and guiding its synthesis and characterization. The insights presented in this technical guide are intended to serve as a valuable resource for researchers embarking on the study of this and other novel chemical entities, fostering a more rational and efficient approach to chemical discovery and development.

References

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. Retrieved from a Google search. [6]2. ChemicalBook. (n.d.). methyl 4-chloro-2-fluoro-5-(methylthio)benzoate. Retrieved from a Google search. [7]3. MilliporeSigma. (n.d.). methyl 4-chloro-2-fluoro-3-methylbenzoate. Retrieved from a Google search. [8]4. MCE. (n.d.). methyl 4-chloro-3-fluoro-2-methylbenzoate. Retrieved from a Google search.

-

Sigma-Aldrich. (n.d.). Methyl 4-fluoro-3-(methylthio)benzoate. Retrieved from a Google search. 6. ChemScene. (n.d.). Methyl 4-chloro-3-(methylthio)benzoate. Retrieved from a Google search. [9]7. MilliporeSigma. (n.d.). Methyl 4-chloro-2-fluoro-3-methylbenzoate. Retrieved from a Google search. [10]8. Iqbal, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Pharmaceutical Sciences and Research.

- Guidechem. (n.d.). 3-Chloro-4-fluoro Methyl benzoate.

- Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].

- Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules.

-

MilliporeSigma. (n.d.). Methyl 2,3-difluoro-4-(methylthio)benzoate. Retrieved from a Google search. 13. TCI Chemicals. (n.d.). Methyl 4-Chloro-3-methylbenzoate. Retrieved from a Google search.

-

Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from a Google search. [2]15. Thermo Scientific Chemicals. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%. Retrieved from a Google search. [11]16. National Center for Biotechnology Information. (n.d.). Methyl 4-(3-chloropropoxy)benzoate. PubMed Central.

-

Benchchem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-, 3-, and 4-Ethoxybenzoate Isomers. Retrieved from a Google search. [5]18. MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from a Google search. [4]19. Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Retrieved from a Google search.

- ACG Publications. (2020). Organic Communications Articles.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. ACG Publications [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 4-chloro-2-fluoro-5-(methylthio)benzoate CAS#: 2921833-06-7 [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. Methyl 4-chloro-2-fluoro-3-methylbenzoate [sigmaaldrich.com]

- 11. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific isomer, this document focuses on its precise chemical identification, a proposed synthetic pathway, predicted spectroscopic data for its characterization, and a discussion of its potential utility in drug discovery based on the established roles of related compounds.

Chemical Identity and Nomenclature

The precise arrangement of substituents on the benzene ring is critical to the chemical and biological properties of a molecule. For the topic of this guide, the IUPAC (International Union of Pure and Applied Chemistry) name is Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate .

A number of related isomers exist, and it is crucial to distinguish the target compound from them. These include:

-

Methyl 4-chloro-2-fluoro-5-(methylthio)benzoate (CAS Number: 2921833-06-7)[1]

-

Methyl 4-chloro-3-(methylthio)benzoate (CAS Number: 166811-70-7)[2]

-

Methyl 2-fluoro-3-(methylthio)-4-(trifluoromethyl)benzoate (CAS Number: 1262515-31-0)[3]

This guide will focus exclusively on the title compound, Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate.

Structural Information

| Identifier | Value |

| IUPAC Name | Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate |

| Molecular Formula | C₉H₈ClFO₂S |

| Molecular Weight | 234.68 g/mol |

| Canonical SMILES | COC(=O)C1=C(F)C(=C(SC)C=C1)Cl |

| InChI Key | (Predicted) |

Proposed Synthesis

A logical synthetic approach would involve the esterification of the corresponding benzoic acid. The key challenge lies in the regioselective introduction of the chloro, fluoro, and methylthio groups onto the benzoic acid scaffold.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from 2-fluoro-3-(methylthio)benzoic acid. This intermediate could be synthesized through methods analogous to those for similar substituted benzoic acids.

Caption: A proposed two-step synthesis of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate starting from 2-fluoro-3-(methylthio)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive guide for the synthesis and is not based on a published procedure for this specific molecule.

Step 1: Esterification of 2-fluoro-3-(methylthio)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-(methylthio)benzoic acid (1.0 equivalent) in methanol (10 volumes).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-fluoro-3-(methylthio)benzoate. Purify further by column chromatography if necessary.

Step 2: Electrophilic Chlorination

-

Reaction Setup: Dissolve Methyl 2-fluoro-3-(methylthio)benzoate (1.0 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask.

-

Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate and known spectral data of similar compounds.[5]

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| O-CH ₃ | 3.9 | s | - |

| S-CH ₃ | 2.5 | s | - |

| Ar-H (ortho to Cl) | 7.4-7.6 | d | J(H,F) ≈ 8-10 |

| Ar-H (ortho to COOCH₃) | 7.8-8.0 | d | J(H,H) ≈ 8-9 |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| O-C H₃ | 52-53 |

| S-C H₃ | 15-16 |

| C =O | 164-166 |

| Aromatic Carbons | 110-160 (with C-F coupling) |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1720-1740 |

| C-O (ester) | 1250-1300 |

| C-F | 1000-1400 |

| C-Cl | 600-800 |

| C-S | 600-800 |

| Aromatic C-H | 3000-3100 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234 and an M+2 peak at m/z 236 with an approximate ratio of 3:1, which is characteristic of the chlorine-35 and chlorine-37 isotopes.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids and their esters are important structural motifs in a wide range of pharmaceuticals and biologically active compounds. The unique combination of a halogen (chloro and fluoro) and a methylthio group in Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate suggests several potential applications in drug discovery.

-

Enzyme Inhibitors: The electron-withdrawing nature of the chloro and fluoro substituents, combined with the lipophilicity of the methylthio group, could make this molecule a candidate for the development of enzyme inhibitors. Many enzyme active sites have hydrophobic pockets where the substituted phenyl ring can bind.

-

Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties.[4] The presence of both chlorine and fluorine in the molecule could enhance its potential as an antibacterial or antifungal agent.

-

Oncology Research: The development of novel small molecules for cancer therapy is an area of intense research. Substituted benzoates have been investigated as scaffolds for various anticancer agents.

The workflow for investigating the biological activity of a novel compound like Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate would typically involve a series of in vitro and in vivo studies.

Caption: A generalized workflow for the initial stages of drug discovery involving a novel chemical entity.

Conclusion

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate represents a unique, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and predicted characterization data. The exploration of its biological activities, guided by the established importance of substituted benzoates in drug discovery, presents a promising avenue for future research and development.

References

-

PubChem. Methyl 4-chloro-3-fluorobenzoate. [Link]

-

摩熵化学. methyl 4-chloro-3-fluoro-2-methylbenzoate. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

RSC. Supplementary Information. [Link]

-

PubChem. SALTS OF THE COMPOUND 4-CHLORO-3-(2-(2-((4-((3S,5R)-3,5-DIMETHYLPIPERAZIN-1-YL)PHENYL)AMINO)PYRIMIDIN-5-YL)ETHYL)-5 -METHOXY-N-METHYLBENZAMIDE AND CRYSTALLINE FORMS THEREOF. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate in Organic Solvents

Introduction

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is a substituted aromatic ester, a class of molecules often pivotal as intermediates in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective use. Solubility dictates the choice of reaction media, purification methods (such as crystallization), formulation strategies, and ultimately, bioavailability in drug candidates.[1][2]

Part 1: Theoretical Framework and Solubility Prediction

The fundamental principle governing solubility is "like dissolves like."[2][3][4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The structure of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate offers several clues to its expected behavior.

dot

Caption: Predicted interactions of the compound's functional groups.

Analysis of Structural Features:

-

Benzene Ring: The core aromatic ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Methyl Ester Group (-COOCH₃): This is a significant polar functional group. The carbonyl oxygen is a hydrogen bond acceptor, and the entire group contributes to a dipole moment. This feature will enhance solubility in polar solvents.

-

Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms increase the molecule's overall polarity and introduce dipole moments, further favoring solubility in polar solvents.

-

Methylthio Group (-SCH₃): The sulfur atom makes this group moderately polar, contributing to the molecule's affinity for polar aprotic and polar protic solvents.

Predicted Solubility Profile:

Based on this analysis, we can make the following qualitative predictions:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar benzene ring will interact favorably, but the combined polarity of the ester, halogen, and thioether groups will limit solubility.[3] Solubility in toluene may be higher than in hexane due to pi-pi stacking interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that can effectively solvate the polar regions of the molecule, particularly the ester group. The lack of hydrogen-bond donating capability is not a major hindrance as the solute is primarily a hydrogen-bond acceptor. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in dipole-dipole interactions and can act as hydrogen bond donors to the ester's carbonyl oxygen. However, the energy cost of disrupting the solvent's strong hydrogen-bonding network may slightly reduce solubility compared to some polar aprotic solvents.[3] |

| Water | - | Very Low / Insoluble | Despite its polar functional groups, the molecule's large, nonpolar aromatic core and lack of strong hydrogen-bond donating groups make it hydrophobic. Organic compounds with more than 3-4 carbon atoms for every oxygen or nitrogen atom tend to have significantly decreased water solubility.[3] |

Part 2: Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical measurement is essential for accurate data. Thermodynamic solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[5][6] The "shake-flask" method is the gold-standard technique for this determination due to its robustness and reliability.[6]

The Shake-Flask Method Followed by HPLC Analysis

This protocol is designed to establish a state of equilibrium where the solvent is saturated with the solute. The concentration of the dissolved solute is then accurately quantified using High-Performance Liquid Chromatography (HPLC), a technique chosen for its specificity and ability to separate the analyte from any impurities or degradation products.[7]

dot

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

-

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (solid form)

-

A panel of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial. "Excess" is critical; undissolved solid must be visible at the end of the experiment to ensure saturation.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly.

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the suspensions for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

-

To remove fine particulates, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[8]

-

Carefully draw the clear supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter directly into a clean HPLC vial. This step removes any remaining microscopic particles that could interfere with the HPLC analysis.[9][10] Note: Using filtration might slightly underestimate solubility due to potential adsorption of the compound onto the filter material.[7]

-

-

Quantification by HPLC:

-

Standard Curve Preparation: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. This is achieved by creating a concentrated stock solution and performing serial dilutions.

-

Sample Preparation: Dilute the filtered saturated solution (from the phase separation step) with the solvent to bring its concentration within the range of the standard curve.

-

HPLC Analysis: Inject the standard solutions and the diluted sample solution(s) into the HPLC system.

-

Data Analysis: Plot the peak area from the HPLC chromatograms of the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line from this curve to calculate the exact concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the saturated solution.[9]

-

Part 3: Data Presentation and Safety

Summarizing Results

Quantitative data should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is not available, data from structurally similar substituted aromatic compounds suggest that appropriate precautions are necessary.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14][15] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[12]

-

Fire Safety: Keep the compound away from heat, sparks, and open flames. Many organic solvents are flammable.[16]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[12]

References

Sources

- 1. teachy.ai [teachy.ai]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. evotec.com [evotec.com]

- 6. raytor.com [raytor.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aglayne.com [aglayne.com]

- 13. vitol.com [vitol.com]

- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy as applied to this specific molecule, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the predicted spectra. The causality behind experimental choices and spectral interpretations is emphasized to provide field-proven insights.

Introduction

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the diverse electronic effects of its substituents, makes NMR spectroscopy an indispensable tool for its characterization. This guide will provide a predictive analysis of its ¹H and ¹³C NMR spectra, offering a systematic approach to interpreting the spectral data of similarly complex molecules.

Theoretical Framework: Understanding the Influence of Substituents

The chemical shifts and coupling patterns observed in the NMR spectra of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate are a direct consequence of the electronic environment of each nucleus. The interplay of the chloro, fluoro, methylthio, and methoxycarbonyl groups on the benzene ring dictates the spectral features.

¹H NMR Spectroscopy Fundamentals

Chemical Shift (δ): The position of a proton signal in an NMR spectrum is influenced by the electron density around it. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[1][2]

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact, causing their signals to split. The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).

¹³C NMR Spectroscopy Fundamentals

Chemical Shift (δ): The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment, with a much wider range of values compared to ¹H NMR.[3][4]

Proton-Decoupled Spectra: ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a single sharp peak for each unique carbon atom. This simplifies the spectrum and improves the signal-to-noise ratio.

Substituent Effects on the Aromatic Ring:

-

-Cl (Chloro): An electron-withdrawing group via induction and weakly electron-donating through resonance. It generally deshields the aromatic protons and carbons.

-

-F (Fluoro): A highly electronegative, electron-withdrawing group by induction, but also electron-donating through resonance. It will strongly influence the chemical shifts of nearby protons and carbons and will also couple with them, leading to additional splitting in both ¹H and ¹³C spectra.

-

-SCH₃ (Methylthio): An electron-donating group through resonance, which will shield the ortho and para positions.

-

-COOCH₃ (Methoxycarbonyl): An electron-withdrawing group through both induction and resonance, deshielding the aromatic ring, particularly the ortho and para positions.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a detailed, step-by-step methodology for acquiring the ¹H and ¹³C NMR spectra of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[5]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[6][7]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 90° pulse | To ensure quantitative excitation of all protons. |

| Spectral Width | 12-16 ppm | To encompass the full range of expected proton chemical shifts. |

| Acquisition Time | 2-4 seconds | To ensure good digital resolution.[8] |

| Relaxation Delay | 2-5 seconds | To allow for full relaxation of protons between scans, ensuring accurate integration. |

| Number of Scans | 8-16 | To improve the signal-to-noise ratio. |

¹³C NMR Spectroscopy:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard proton-decoupled | To simplify the spectrum to single peaks for each carbon. |

| Spectral Width | 0-220 ppm | To cover the entire range of expected carbon chemical shifts. |

| Acquisition Time | 1-2 seconds | A compromise between resolution and experiment time. |

| Relaxation Delay | 2-5 seconds | To allow for the typically longer relaxation times of carbon nuclei. |

| Number of Scans | 1024 or more | A higher number of scans is usually required due to the low natural abundance of ¹³C. |

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The predicted ¹H NMR spectrum of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is expected to show distinct signals for the aromatic and methyl protons.

Caption: Molecular structure of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate with proton labeling.

Predicted ¹H NMR Data:

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | 7.8 - 8.0 | d | 8.0 - 9.0 (³JHH) | Aromatic Proton |

| H-5 | 7.2 - 7.4 | dd | 8.0 - 9.0 (³JHH), 1.5 - 2.5 (⁴JHF) | Aromatic Proton |

| -OCH₃ | ~3.9 | s | - | Methyl Ester |

| -SCH₃ | ~2.5 | s | - | Methylthio |

Interpretation:

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as a coupled system.

-

H-6: This proton is ortho to the electron-withdrawing methoxycarbonyl group, which will deshield it significantly, placing it further downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the chloro group and will be deshielded, but to a lesser extent than H-6. It will be split into a doublet by H-6 and will also show a smaller long-range coupling to the fluorine atom at C-2, resulting in a doublet of doublets.

-

-

Methyl Protons (-OCH₃ and -SCH₃):

-

The methyl protons of the ester group (-OCH₃) will appear as a singlet in the range of 3.8-4.0 ppm.

-

The methyl protons of the methylthio group (-SCH₃) will also be a singlet, appearing further upfield around 2.4-2.6 ppm.

-

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted δ (ppm) | Assignment |

| C=O | 164 - 168 | Carbonyl Carbon |

| C-2 | 158 - 162 (d, ¹JCF ≈ 250 Hz) | Aromatic Carbon (C-F) |

| C-4 | 135 - 139 | Aromatic Carbon (C-Cl) |

| C-1 | 130 - 134 | Aromatic Carbon (C-COOCH₃) |

| C-6 | 128 - 132 | Aromatic Carbon (CH) |

| C-3 | 125 - 129 | Aromatic Carbon (C-SCH₃) |

| C-5 | 123 - 127 | Aromatic Carbon (CH) |

| -OCH₃ | ~52 | Methyl Ester Carbon |

| -SCH₃ | ~15 | Methylthio Carbon |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon will appear at the most downfield position, typically between 164 and 168 ppm.

-

Aromatic Carbons:

-

C-2: This carbon is directly attached to the highly electronegative fluorine atom and will be significantly deshielded. It will also exhibit a large one-bond coupling with fluorine (¹JCF), appearing as a doublet.

-

The other aromatic carbons will have chemical shifts determined by the combined electronic effects of all the substituents. The carbons directly attached to the electronegative Cl and the electron-withdrawing ester group (C-4 and C-1) will be downfield. The carbons bearing the methylthio group and the remaining CH carbons (C-3, C-5, C-6) will appear at intermediate chemical shifts in the aromatic region.

-

-

Methyl Carbons: The methyl carbon of the ester group (-OCH₃) will be found around 52 ppm, while the methylthio carbon (-SCH₃) will be significantly more shielded, appearing around 15 ppm.

Structure Validation with 2D NMR Spectroscopy

To unequivocally assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be essential.

Caption: Workflow for structure elucidation using 2D NMR techniques.

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between H-5 and H-6, confirming their vicinal relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate H-5 to C-5 and H-6 to C-6, as well as the methyl protons to their respective carbons.[9][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. Key expected correlations include:

-

H-6 to the carbonyl carbon, C-2, and C-4.

-

H-5 to C-1, C-3, and C-4.

-

-OCH₃ protons to the carbonyl carbon.

-

-SCH₃ protons to C-3. These long-range correlations would unambiguously confirm the connectivity and substitution pattern of the entire molecule.[11]

-

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate are predicted to exhibit complex but interpretable patterns. A thorough understanding of the electronic effects of the various substituents is crucial for accurate spectral prediction and assignment. While 1D NMR provides significant structural information, the application of 2D NMR techniques, particularly HMBC, is indispensable for the complete and unambiguous structure elucidation of this and other similarly substituted aromatic compounds. This guide provides a robust framework for approaching such analytical challenges.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

-

LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

-

Nanalysis. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Hertkorn, N., & Schmitt-Kopplin, P. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(1), 257–264. [Link]

-

(n.d.). NMR data acquisition. Retrieved from [Link]

-

ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

-

Chemistry Department, University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

-

(n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

(2020, December 28). 1H NMR Chemical Shifts. Retrieved from [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Journal of the Pennsylvania Academy of Science, 87(3), 113-118. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

Reibarkh, M., et al. (2016). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 54(5), 416-429. [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

The OChemLounge. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR [Video]. YouTube. [Link]

-

(n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

-

(n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

Sources

- 1. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 2. youtube.com [youtube.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. depts.washington.edu [depts.washington.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Advanced Mass Spectrometry Characterization of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: A Methodological Whitepaper

Executive Summary

In the development of advanced agrochemicals and targeted therapeutics, halogenated thiobenzoates frequently serve as critical active pharmaceutical ingredients (APIs) or pivotal synthetic intermediates. Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (CAS: 159329-14-3) is a highly functionalized aromatic compound characterized by a methyl ester, a methylthio ether, and dual halogenation (chlorine and fluorine). This dense functionalization presents unique challenges and opportunities for mass spectrometry (MS) characterization.

This whitepaper provides an in-depth, self-validating analytical framework for the MS characterization of this compound. By synthesizing fundamental gas-phase thermodynamic principles with orthogonal ionization techniques, we establish a robust methodology designed for structural elucidation, impurity profiling, and trace-level quantitation.

Structural Analytics & Ionization Dynamics

The structural complexity of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate necessitates a deliberate approach to ionization. The causality behind selecting specific ionization sources lies in the molecule's proton affinity and electron distribution.

-

Suboptimal ESI Performance: Electrospray Ionization (ESI) relies heavily on the presence of highly basic sites (e.g., primary or secondary amines) to form stable [M+H]+ ions. Because the methyl ester and thioether moieties are only weakly basic, ESI often yields poor ionization efficiency and extensive in-source fragmentation for this class of compounds.

-

The APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) is the preferred soft-ionization technique for halogenated aromatics. APCI operates via gas-phase ion-molecule reactions, facilitating the formation of stable radical cations [M]+∙ or protonated species even in molecules with low proton affinity[1].

-

Electron Impact (EI) for Fingerprinting: For absolute structural confirmation, 70 eV EI remains the gold standard. The hard ionization process imparts sufficient internal energy to drive highly reproducible, structurally diagnostic fragmentation pathways.

Gas-Phase Fragmentation Mechanisms

Understanding the deterministic pathways by which this molecule fragments in the gas phase is critical for accurate spectral interpretation and Multiple Reaction Monitoring (MRM) assay development.

Ester Cleavage Dynamics

The canonical fragmentation of methyl benzoates under EI conditions is initiated by the alpha-cleavage of the ester group. The molecular ion undergoes a rapid loss of a methoxy radical ( ∙OCH3 , 31 Da) to form a highly stabilized, resonance-delocalized acylium ion at m/z 203. Subsequent unimolecular decomposition involves the extrusion of carbon monoxide (CO, 28 Da) to yield a substituted phenyl cation at m/z 175[2].

Thioether Radical Expulsion

Aliphatic and aromatic thioethers exhibit a characteristic propensity for C-S bond cleavage. Upon ionization, the sulfur atom frequently accommodates the positive charge, triggering the homolytic cleavage of the adjacent methyl group to expel a methyl radical ( ∙CH3 , 15 Da)[3]. For our target analyte, this generates a diagnostic fragment at m/z 219.

Halogen Isotopic Signatures

The presence of a single chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, any intact molecular ion or fragment retaining the chlorine atom will exhibit an M and M+2 peak separated by 2 Da, with the M+2 peak at ~32% relative abundance[4].

Fig 1. Proposed gas-phase EI fragmentation pathway of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems . This means the methodology inherently cross-checks its own outputs to eliminate false positives (e.g., isobaric interferences) through isotopic pattern matching and orthogonal retention data.

Protocol 1: GC-EI-MS for Structural Elucidation

Causality: GC-EI-MS is utilized because the analyte is sufficiently volatile and thermally stable. The 70 eV ionization energy provides a universally reproducible fragmentation fingerprint.

-

Sample Preparation: Dissolve the analyte in MS-grade hexane to a concentration of 10 µg/mL. Self-Validation Check: Spike the sample with 1 µg/mL of a deuterated internal standard (e.g., Chlorobenzene-d5) to monitor injection reproducibility and matrix suppression.

-

Chromatographic Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film).

-

Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas at 1.2 mL/min.

-

-

Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Acquire data in full scan mode (m/z 50–350).

-

Isotopic Validation: Program the data analysis software to flag any peak at the expected retention time. The system must calculate the 35Cl/37Cl ratio of the m/z 234 and m/z 236 ions. If the ratio deviates from 3.1:1 by more than 10%, the peak is rejected as an interference.

Protocol 2: LC-APCI-MS/MS for High-Sensitivity Quantitation

Causality: For biological or environmental matrices where GC is unsuitable due to matrix complexity, UHPLC coupled with APCI provides superior selectivity and sensitivity[1].

-

Mobile Phase Optimization: Use Water (A) and Methanol (B), both unbuffered. Causality: Avoiding acidic modifiers (like formic acid) prevents signal suppression in APCI for this specific neutral, weakly basic analyte.

-

Gradient Elution: Utilize a C18 sub-2 µm column. Run a linear gradient from 40% B to 95% B over 6 minutes.

-

APCI Source Tuning: Set the corona discharge current to 4.0 µA, probe temperature to 450°C, and source temperature to 150°C.

-

MRM Acquisition: Monitor the transitions detailed in Table 2. The primary transition is used for quantitation, while the secondary transition serves as a self-validating qualifier.

Fig 2. Self-validating analytical workflow for halogenated thiobenzoate MS characterization.

Quantitative Data & Spectral Interpretation

The tables below summarize the exact mass calculations and diagnostic fragment ions required to build and validate the MS methods described above.

Table 1: Theoretical Monoisotopic Mass and Isotopic Distribution

| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Utility |

|---|

| [M]+∙ ( 35Cl ) | C9H835ClFO2S | 233.9917 | 100.0% | Base molecular ion confirmation | | [M+1]+∙ | C813CH835ClFO2S | 234.9951 | ~10.5% | Carbon isotopic contribution | | [M+2]+∙ ( 37Cl ) | C9H837ClFO2S | 235.9888 | ~32.6% | Halogen validation (3:1 ratio) | | [M+4]+∙ ( 37Cl,34S ) | C9H837ClFO234S | 237.9846 | ~1.5% | Dual heavy isotope confirmation |

Table 2: Diagnostic Fragment Ions and MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |

|---|

| 234.0 | 203.0 | 31 Da ( ∙OCH3 ) | 15 | Acylium ion formation (Quantifier) | | 234.0 | 175.0 | 59 Da ( ∙OCH3+CO ) | 25 | Phenyl cation formation (Qualifier) | | 234.0 | 219.0 | 15 Da ( ∙CH3 ) | 20 | Thioether cleavage | | 236.0 | 205.0 | 31 Da ( ∙OCH3 ) | 15 | Isotopic Acylium ion ( 37Cl ) |

References

-

Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol | Journal of the American Society for Mass Spectrometry. ACS Publications. 2

-

Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Universitat de Barcelona.1

-

Isomerization and Fragmentation of Aliphatic Thioether Radical Cations in the Gas Phase: Ion-Neutral Complexes in the Reactions of Metastable Ethyl Propyl Thioether Ions. RSC Publishing. 3

-

The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. MDPI. 4

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isomerization and fragmentation of aliphatic thioether radical cations in the gas phase: ion–neutral complexes in the reactions of metastable ethyl propyl thioether ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

infrared (IR) spectroscopy of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

Authored by: A Senior Application Scientist

Foreword: Deciphering Molecular Architecture with Vibrational Spectroscopy

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy remains a rapid, reliable, and powerful tool for identifying functional groups and probing the molecular framework of organic compounds. Its ability to provide a unique "molecular fingerprint" makes it indispensable for synthetic chemists and quality control analysts alike.[1][2]

This guide provides a comprehensive technical overview of the application and interpretation of IR spectroscopy for a specific, multi-functionalized molecule: Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate . This compound, with its unique assembly of an aromatic ester, halogen substituents (chloro and fluoro), and a thioether group, presents an excellent case study for a detailed spectral analysis. We will move beyond a simple recitation of absorption bands to a deeper, mechanistic understanding of how the molecule's electronic and steric features influence its vibrational spectrum. This document is designed for researchers, scientists, and drug development professionals who seek not only to acquire high-quality IR data but also to interpret it with confidence and expertise.

Theoretical Framework: Predicting the Vibrational Spectrum

The infrared spectrum of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is a superposition of the vibrational modes of its constituent parts. A predictive analysis requires dissecting the molecule into its key functional groups and considering the electronic effects (e.g., induction, resonance) that arise from their interplay on the benzene ring.

The Aromatic Ester Moiety: A "Rule of Three"

Aromatic esters exhibit a characteristic pattern of three strong absorption bands, a concept sometimes referred to as the "Rule of Three" for esters.[3]

-

C=O (Carbonyl) Stretch: The most prominent peak in the spectrum is typically the carbonyl stretch. For aromatic esters, conjugation of the carbonyl group with the benzene ring lowers the bond order slightly, shifting the absorption to a lower wavenumber compared to saturated esters.[4][5][6] This peak is expected to appear in the range of 1730-1715 cm⁻¹ .[3] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-O-C Asymmetric Stretch: A strong band corresponding to the asymmetric stretching of the C-C-O portion of the ester is anticipated between 1310-1250 cm⁻¹ .[3]

-

O-C-C Symmetric Stretch: A second, distinct C-O stretching band, representing the O-C-C symmetric stretch, is typically found in the 1130-1100 cm⁻¹ region.[3]

The Substituted Benzene Ring

The benzene ring itself gives rise to several characteristic absorptions. The substitution pattern profoundly influences the out-of-plane bending vibrations, which are highly diagnostic.

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range, which is characteristic of C-H bonds where the carbon is sp² hybridized.[7][8]

-

C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, often of variable intensity, in the 1620-1450 cm⁻¹ region.[8][9][10] Two of the most consistent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: The positions of these strong absorptions in the 900-675 cm⁻¹ range are highly sensitive to the substitution pattern on the ring.[7][11] For a 1,2,3,4-tetrasubstituted benzene ring, as we have in this molecule, a strong band is generally expected in the 850-800 cm⁻¹ region.

The Halogen and Thioether Substituents

The carbon-halogen and carbon-sulfur bonds introduce additional, highly characteristic absorptions in the fingerprint region of the spectrum.

-

C-F (Fluoro) Stretch: The C-F bond is strong and highly polar, resulting in a very intense absorption. For aryl fluorides, this stretch is typically observed in the 1250-1120 cm⁻¹ range. This peak can sometimes overlap with the strong C-O ester stretches, requiring careful analysis.

-

C-Cl (Chloro) Stretch: The C-Cl stretching vibration occurs at a lower frequency due to the greater mass of chlorine compared to fluorine.[12] For aryl chlorides, this strong band is expected in the 850-750 cm⁻¹ region.

-

C-S (Thioether) Stretch: The C-S stretching vibration typically gives rise to a weak to medium intensity peak. For aryl thioethers, this absorption is found in the 715-670 cm⁻¹ range.[1] Its weakness can sometimes make it difficult to identify definitively.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a high-quality, reproducible IR spectrum. As Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is expected to be a solid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet method.

Method A: Attenuated Total Reflectance (ATR-FTIR)

ATR is often the preferred method due to its simplicity, speed, and minimal sample preparation.[13][14] It is particularly advantageous for analyzing solids directly without the need for grinding or pressing.[15]

Causality: This technique relies on the principle of total internal reflection. An IR beam is passed through a crystal of high refractive index (commonly diamond or germanium).[16] The beam creates an evanescent wave that projects a few microns beyond the crystal surface into the sample.[13][16] The sample absorbs energy from this evanescent wave at specific frequencies, and the attenuated beam is reflected back to the detector. This ensures that the obtained spectrum is only of the surface layer of the sample in direct contact with the crystal.

Step-by-Step Protocol for ATR-FTIR:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Allow the instrument to purge with dry air or nitrogen for at least 15-20 minutes to minimize atmospheric water and CO₂ interference.

-

Background Collection: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is a critical self-validating step, as the background spectrum is ratioed against the sample spectrum to produce the final absorbance spectrum.

-

Sample Application: Place a small amount (typically 1-5 mg) of the solid Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is paramount for a high-quality spectrum; poor contact results in weak and distorted peaks.

-

Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Cleaning: After analysis, raise the anvil, and thoroughly clean the sample from the crystal surface and the anvil tip using a suitable solvent.

Method B: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the solid sample within a matrix of IR-transparent potassium bromide (KBr) and pressing it into a transparent pellet.[17][18]

Causality: KBr is used because it is an alkali halide that is transparent in the mid-IR region (4000-400 cm⁻¹).[17] The sample must be ground to a particle size smaller than the wavelength of the IR radiation (typically <2 µm) to minimize light scattering, which can cause sloping baselines and distorted peak shapes (the Christiansen effect).[19][20]

Step-by-Step Protocol for KBr Pellet Preparation:

-

Drying: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove adsorbed water, which shows a strong, broad absorption around 3400 cm⁻¹.[17] Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[20] The ideal sample concentration is between 0.2% and 1%.[19]

-

Grinding & Mixing: Using an agate mortar and pestle, thoroughly grind and mix the sample and KBr until a fine, homogenous powder is obtained.[18]

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Connect to a vacuum line to remove trapped air, which can cause the pellet to be opaque.[17][21]

-

Compression: Gradually apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent disc.[20][21]

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum, making sure to run a background scan of the empty sample chamber first.

Data Interpretation and Visualization

Predicted IR Absorption Bands

The following table summarizes the predicted key absorption bands for Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate, based on the theoretical framework discussed.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3030 | Weak-Medium | Aromatic C-H Stretch[7][8] |

| 2960 - 2850 | Weak | Aliphatic C-H Stretch (O-CH₃, S-CH₃) |

| 1730 - 1715 | Very Strong | C=O Stretch (Aromatic Ester)[3][4] |

| 1600 & 1500 (approx.) | Medium-Variable | C=C Aromatic Ring Stretch[8][10] |

| 1310 - 1250 | Strong | Asymmetric C-C-O Stretch (Ester)[3] |

| 1250 - 1120 | Very Strong | C-F Stretch (Aryl Fluoride) |

| 1130 - 1100 | Strong | Symmetric O-C-C Stretch (Ester)[3] |

| 850 - 800 | Strong | C-H Out-of-Plane Bend (Tetrasubstituted) |

| 850 - 750 | Strong | C-Cl Stretch (Aryl Chloride) |

| 715 - 670 | Weak-Medium | C-S Stretch (Aryl Thioether)[1] |

Workflow for Spectral Analysis

The logical flow from sample to structural confirmation can be visualized as a systematic process. The following diagram illustrates this workflow, emphasizing decision points and feedback loops inherent in robust scientific methodology.

Caption: Workflow for IR Spectral Analysis of a Novel Compound.

Conclusion

The infrared spectrum of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is rich with information, offering a definitive fingerprint for its complex structure. The key diagnostic features are the exceptionally strong carbonyl (C=O) stretch of the aromatic ester around 1720 cm⁻¹, a series of strong bands in the 1300-1100 cm⁻¹ region arising from the C-O and C-F stretches, and a highly characteristic pattern in the fingerprint region below 900 cm⁻¹ dictated by the C-Cl stretch and the C-H out-of-plane bending of the tetrasubstituted aromatic ring. By employing a systematic approach that combines a theoretical prediction of the spectrum with meticulous experimental technique—whether the rapid ATR method or the traditional KBr pellet—researchers can confidently use IR spectroscopy to verify the identity, assess the purity, and ensure the structural integrity of this and other similarly complex molecules critical to the advancement of drug discovery and development.

References

-

Wikipedia. (2023). Attenuated total reflection. [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (2007). FT-IR Sample Preparation. [Link]

-

Maddaloni, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Design & Nature and Ecodynamics. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

JoVE. (2024). Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview. [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NASA Technical Reports Server. (n.d.). Analysis of a Thioether Lubricant by Infrared Fourier Microemission Spectrophotometry. [Link]

-

Oreate AI Blog. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. [Link]

-

ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment. [Link]

-

Quimicaorganica.org. (n.d.). IR Spectrum: Esters. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

PubMed Central (PMC). (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

-

SpectraBase. (n.d.). Ether thioether - Optional[FTIR] - Spectrum. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

E3S Web of Conferences. (n.d.). The Organochlorine Pesticide Residues of Mesona Chinensis Benth by Near Infrared (NIR) Spectroscopy and Chemometrics. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

PubMed Central (PMC). (n.d.). Strategies for SERS Detection of Organochlorine Pesticides. [Link]

-

Wikipedia. (2023). Organofluorine chemistry. [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. [Link]

-

ACS Publications. (2014). Sensitive Surface-Enhanced Raman Spectroscopy (SERS) Detection of Organochlorine Pesticides by Alkyl Dithiol-Functionalized Metal Nanoparticles-Induced Plasmonic Hot Spots. [Link]

-

ACS Publications. (n.d.). Infrared spectra of the ammonia-fluorine and fluoramide-hydrogen fluoride complexes in solid argon. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Longdom Publishing. (n.d.). Determination of Organochlorine Pesticides in Wildlife Liver and Serum Using Gas Chromatography Tandem Quadrupole Mass Spectrometry. [Link]

-

The Analytical Scientist. (n.d.). Detection of Organochlorine Pesticides by GC-ECD Following US EPA Method 8081. [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum: Esters [quimicaorganica.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 16. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]

- 17. azom.com [azom.com]

- 18. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 19. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 20. kinteksolution.com [kinteksolution.com]

- 21. scienceijsar.com [scienceijsar.com]

Strategic Synthesis of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate: A Comprehensive Guide

Executive Summary

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (CAS 159329-14-3)[1] is a highly specialized, poly-substituted aromatic intermediate. It serves as a critical structural building block in the development of advanced agrochemicals—specifically, synthetic auxin herbicides like the arylpicolinate class—and complex pharmaceutical active ingredients. The core synthetic challenge lies in the regioselective functionalization of the benzene ring, which requires precise manipulation of steric and electronic effects to install four contiguous substituents.